4-Fluoro-2-methoxy-5-nitropyridine
Description
Contextual Relevance within Fluorinated and Nitrated Pyridine (B92270) Derivatives
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. nih.govnih.gov The introduction of fluorine atoms and nitro groups into the pyridine core significantly modifies its chemical and physical properties.
Fluorinated Pyridines: The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science. wiley.comnih.gov Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. nih.gov
Nitrated Pyridines: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.com This electronic effect is crucial for the synthetic utility of nitropyridines, enabling the introduction of a wide range of nucleophiles. Furthermore, the nitro group itself can be reduced to an amino group, providing a key functional handle for further molecular elaboration. google.com
4-Fluoro-2-methoxy-5-nitropyridine (B6161434) combines these features, making it a valuable intermediate. For instance, it has been used as a reagent in the synthesis of dihydropyrroloquinoline derivatives that act as anticancer agents. chemicalbook.com
Structural Features and Electronic Properties Influencing Reactivity
The reactivity of this compound is a direct consequence of the electronic effects of its substituents on the pyridine ring.
Nitro Group (-NO₂): Located at the 5-position, the nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. numberanalytics.comcdnsciencepub.com
Fluorine Atom (-F): Positioned at the 4-position, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This further enhances the electrophilicity of the ring. Crucially, fluorine is a good leaving group in SNAr reactions, particularly when activated by a para-nitro group.
The combination of a nitro group and a fluorine atom on the pyridine ring makes the 4-position exceptionally reactive towards nucleophilic displacement. The electron-withdrawing nature of these substituents lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating attack by nucleophiles. numberanalytics.comcdnsciencepub.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅FN₂O₃ |
| Molecular Weight | 172.11 g/mol |
| Monoisotopic Mass | 172.02843 Da uni.lu |
Research Landscape and Significance of Pyridine Scaffolds in Organic Synthesis
Pyridine and its derivatives are among the most important heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netaun.edu.eg Their importance stems from their unique electronic properties, ability to act as ligands for metal catalysts, and their capacity to engage in a wide array of chemical transformations. mdpi.com
The development of efficient synthetic methods to access polysubstituted pyridines is a cornerstone of organic chemistry. mdpi.comchemrxiv.org Compounds like this compound serve as key building blocks in this endeavor. nih.govwhiterose.ac.uk They provide a pre-functionalized scaffold that allows for the rapid and predictable construction of complex molecular targets. The strategic placement of activating (nitro) and leaving (fluoro) groups enables chemists to perform late-stage functionalization, a highly desirable strategy in drug discovery and development for creating libraries of related compounds. nih.gov The utility of such building blocks is exemplified by the synthesis of complex molecules with potential applications in areas like gastric-acid inhibition and cancer therapy. chemicalbook.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 |
InChI Key |
ASWFSWUPLSMIKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methoxy 5 Nitropyridine Derivatives
Nucleophilic Displacement Reactions at Activated Pyridine (B92270) Positions
The pyridine ring in 4-Fluoro-2-methoxy-5-nitropyridine (B6161434) is rendered electron-deficient by the presence of the strongly deactivating nitro group. This effect, coupled with the electronegativity of the fluorine atom, makes the positions ortho and para to the nitro group susceptible to nucleophilic attack.
Reactivity of the Fluoro Substituent
The fluorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to its position being para to the electron-withdrawing nitro group, which can stabilize the intermediate Meisenheimer complex through resonance. Consequently, the fluoro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles.
Studies on analogous fluoronitropyridines have shown that they react readily with nucleophiles such as amines, alkoxides, and thiolates. bldpharm.com For this compound, it is expected that the reaction with a nucleophile (Nu-) would proceed via the formation of a resonance-stabilized anionic intermediate, leading to the substitution product.
Illustrative Nucleophilic Substitution Reactions:
| Nucleophile | Reagent Example | Product |
| Amine | R-NH2 | 4-(Alkylamino)-2-methoxy-5-nitropyridine |
| Alkoxide | R-O- | 4-Alkoxy-2-methoxy-5-nitropyridine |
| Thiolate | R-S- | 4-(Alkylthio)-2-methoxy-5-nitropyridine |
This table presents expected products based on the known reactivity of similar compounds.
Reactivity of the Nitro Group and its Reduction Pathways
The nitro group at the C-5 position is a powerful electron-withdrawing group and significantly influences the reactivity of the entire molecule. While it is not typically displaced in nucleophilic substitution reactions on the pyridine ring, it can undergo reduction to an amino group. This transformation is a common strategy in the synthesis of various substituted pyridines.
Commonly employed reducing agents for the conversion of a nitro group to an amine include metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in hydrochloric acid) or catalytic hydrogenation (e.g., H2 with a palladium catalyst). The resulting 4-fluoro-2-methoxy-5-aminopyridine is a versatile intermediate for further functionalization.
Plausible Reduction Pathways:
| Reagent | Conditions | Product |
| Fe / CH3COOH | Heating | 4-Fluoro-2-methoxy-pyridin-5-amine |
| SnCl2 / HCl | Room Temperature | 4-Fluoro-2-methoxy-pyridin-5-amine |
| H2, Pd/C | Atmospheric Pressure | 4-Fluoro-2-methoxy-pyridin-5-amine |
This table illustrates potential reduction methods based on standard organic synthesis protocols.
Methoxy (B1213986) Group Participation and Cleavage Reactions
The methoxy group at the C-2 position is an electron-donating group. While it activates the ring towards electrophilic attack, it is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly with heating, the ether linkage can be cleaved. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., iodide from HI) on the methyl group.
Electrophilic Aromatic Substitution Reactivity Profiling
The pyridine ring is inherently electron-deficient compared to benzene, and the presence of a strong electron-withdrawing nitro group further deactivates it towards electrophilic aromatic substitution. The methoxy group at C-2 is an activating group and would direct incoming electrophiles to the C-3 and C-5 positions. However, the deactivating effect of the nitro group at C-5 is expected to be dominant, making electrophilic substitution reactions highly unfavorable. Any forced electrophilic substitution would likely require harsh reaction conditions and may result in low yields and a mixture of products.
Oxidation and Reduction Chemistry of the Pyridine Nucleus and Substituents
Beyond the reduction of the nitro group, the pyridine nucleus itself can be subject to oxidation and reduction, although this often requires specific and potent reagents. Strong oxidizing agents can lead to the formation of N-oxides or ring cleavage. Conversely, reduction of the pyridine ring to a piperidine (B6355638) derivative is possible but typically requires high-pressure hydrogenation or the use of powerful reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), conditions that would also likely affect the nitro and fluoro substituents.
Acid-Base Properties and Protonation Equilibria of the Pyridine Nitrogen
The pKa of the conjugate acid of pyridine is approximately 5.2. For this compound, the pKa is expected to be considerably lower. Computational studies on substituted pyridines have demonstrated that electron-withdrawing groups significantly lower the pKa.
Estimated pKa Values of Substituted Pyridines:
| Compound | pKa of Conjugate Acid |
| Pyridine | ~5.2 |
| 3-Nitropyridine | ~0.8 |
| 4-Fluoropyridine | ~3.6 |
| This compound | < 1 (Estimated) |
This table provides a comparison of pKa values to illustrate the expected basicity of the target compound.
Protonation will occur at the pyridine nitrogen, and the resulting pyridinium (B92312) ion will be significantly more acidic than the pyridinium ion of pyridine itself.
Advanced Spectroscopic Characterization Techniques for 4 Fluoro 2 Methoxy 5 Nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the electronic environment of fluorine and nitrogen atoms, and the connectivity of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Fluoro-2-methoxy-5-nitropyridine (B6161434) is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring will be influenced by the electronic effects of the fluorine, methoxy, and nitro substituents. The nitro group, being strongly electron-withdrawing, will deshield nearby protons, shifting their signals to a higher frequency (downfield). The methoxy group, an electron-donating group, will have a shielding effect. The fluorine atom's influence will be a combination of its inductive electron-withdrawing effect and its through-space coupling to nearby protons. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The pyridine ring will exhibit characteristic signals in the aromatic region (typically 100-160 ppm). The carbon atom attached to the electron-withdrawing nitro group is expected to be significantly downfield. Conversely, the carbon attached to the electron-donating methoxy group will be shifted upfield. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹J C-F), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The methoxy carbon will appear as a distinct signal in the upfield region, typically around 50-60 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the same ring will influence the shielding of the fluorine nucleus.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less sensitive than other NMR techniques, offers direct insight into the electronic structure of the nitrogen-containing functional groups. Two distinct signals are anticipated for this compound: one for the pyridine ring nitrogen and another for the nitro group nitrogen. The chemical shift of the pyridine nitrogen will be influenced by the substituents on the ring. The nitro group nitrogen typically resonates at a much higher frequency (further downfield) compared to the pyridine nitrogen, reflecting its highly deshielded environment. The typical chemical shift range for nitro groups is broad but can be informative for confirming the presence of this functionality. researchgate.nethuji.ac.il
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |
| ¹H | Aromatic: 7.5 - 9.0 | Doublets, with H-F coupling |
| Methoxy: 3.8 - 4.2 | Singlet | |
| ¹³C | Aromatic: 110 - 165 | Doublets for C-F coupling |
| Methoxy: 50 - 60 | Quartet (from coupling to ³H) | |
| ¹⁹F | -90 to -160 (relative to CFCl₃) | Multiplet due to coupling with protons |
| ¹⁵N | Pyridine N: -100 to 100 (relative to CH₃NO₂) | - |
| Nitro N: 350 - 400 (relative to CH₃NO₂) | - |
Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Infrared and Raman Vibrational Spectroscopy for Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically strong and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration can be found in the 1000-1400 cm⁻¹ range, often coupled with other vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group vibrations are also Raman active. Aromatic ring breathing modes are often strong in Raman spectra and can provide information about the substitution pattern. The C-F bond, while visible in IR, may show a weaker signal in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| C-O (methoxy) | Asymmetric Stretch | ~1250 |
| Symmetric Stretch | ~1050 | |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| C-F | Stretch | 1000 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant transitions are typically π → π* and n → π*.
The pyridine ring itself exhibits π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths. The methoxy group, an auxochrome, can also contribute to this shift. The electronic spectrum of this compound will be a composite of the electronic transitions of the substituted nitropyridine system. Analysis of the λ_max and the molar absorptivity (ε) can provide insights into the extent of conjugation and the electronic nature of the molecule. For similar fluoronitropyridines, π* ← π transitions have been observed, and the introduction of fluorine can cause a slight bathochromic and hyperchromic shift. cdnsciencepub.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of a compound's molecular weight and elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula.
For this compound (C₆H₅FN₂O₃), the calculated monoisotopic mass is 172.02843 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with an m/z value very close to this calculated mass. The high resolution allows for differentiation from other compounds that may have the same nominal mass but a different elemental composition. Predicted m/z values for various adducts can also be used for confirmation. uni.lu
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.03571 |
| [M+Na]⁺ | 195.01765 |
| [M-H]⁻ | 171.02115 |
Data sourced from PubChem. uni.lu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
To date, the crystal structure of this compound has not been reported in the publicly available literature. A successful crystallographic analysis would reveal the planarity of the pyridine ring, the orientation of the methoxy and nitro groups relative to the ring, and any significant intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Computational and Theoretical Chemistry Studies on 4 Fluoro 2 Methoxy 5 Nitropyridine
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived. For 4-Fluoro-2-methoxy-5-nitropyridine (B6161434), these calculations provide a foundational understanding of its intrinsic characteristics.
Molecular Geometry Optimization and Conformation Analysis
Before any electronic properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be determined. Computational chemists employ geometry optimization algorithms, which systematically alter the positions of the atoms to find the minimum energy structure on the potential energy surface.
For this compound, a key conformational variable is the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring. The rotation around the C2-O bond can lead to different conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to map the potential energy surface as a function of this dihedral angle. It is anticipated that the most stable conformer will have the methyl group oriented to minimize steric hindrance with the adjacent substituents and the pyridine ring nitrogen. The planarity of the pyridine ring itself, slightly distorted by the substituents, would also be confirmed through these calculations.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-O | 1.35 | - | - |
| O-CH3 | 1.43 | - | - |
| C4-F | 1.34 | - | - |
| C5-N(O2) | 1.47 | - | - |
| C2-N1-C6 | - | 117.5 | - |
| C4-C5-N(O2) | - | 118.0 | - |
| C3-C2-O-CH3 | - | - | 0.0 or 180.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of a molecule. uni.lubldpharm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com
For this compound, the presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly lower the energy of the LUMO, making the molecule a good electrophile. The methoxy group, being an electron-donating group, would raise the energy of the HOMO. The spatial distribution of these orbitals is also crucial. The LUMO is likely to be localized over the pyridine ring, with significant coefficients on the carbon atoms ortho and para to the nitro group (C2, C4, and C6), indicating these as the probable sites for nucleophilic attack. The HOMO, conversely, would have a significant contribution from the methoxy group and the oxygen atoms of the nitro group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: This data is for illustrative purposes and represents plausible results from a DFT calculation.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges. In this compound, the nitrogen of the nitro group and the carbon atom attached to the fluorine are expected to carry significant positive charges, while the oxygen atoms of the nitro group and the fluorine atom will be strongly negative.
A more intuitive representation is the molecular electrostatic potential (MEP) map. This map plots the electrostatic potential onto the electron density surface of the molecule, with colors indicating regions of negative (red), positive (blue), and neutral (green) potential. For this compound, the MEP would likely show a large region of negative potential around the nitro group's oxygen atoms, making this a site for electrophilic interaction. Regions of positive potential are expected near the hydrogen atoms and potentially on the pyridine ring, particularly near the C-F bond, highlighting areas susceptible to nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is an invaluable tool for studying the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
Transition State Characterization and Energy Profile Determination
By mapping the potential energy surface, computational models can identify the transition state (TS) structures, which are the energy maxima along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. For instance, in a nucleophilic aromatic substitution reaction on this compound, where a nucleophile attacks the ring and displaces the fluorine atom, the transition state would involve the formation of a Meisenheimer complex.
Table 3: Illustrative Energy Profile for a Nucleophilic Aromatic Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate (Meisenheimer Complex) | -5.8 |
| Products | -10.5 |
Note: This data is a hypothetical example for a representative reaction.
Solvation Effects in Reaction Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's electric field.
For reactions involving charged species, such as the formation of a Meisenheimer complex in a nucleophilic substitution on this compound, polar solvents would be expected to stabilize the charged transition state and intermediate more than the neutral reactants. This would lead to a lowering of the activation energy and an increase in the reaction rate, a prediction that can be quantitatively assessed through computational studies. By performing calculations in both the gas phase and in different solvent models, a more realistic and accurate picture of the reaction mechanism can be obtained.
Aromaticity Assessment of the Pyridine Ring System
Several indices are commonly calculated using quantum chemical methods, such as Density Functional Theory (DFT), to provide a quantitative measure of aromaticity:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometrically based index that evaluates the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic Kekulé structure. For substituted pyridines, deviations from the optimal bond lengths due to substituent effects would be reflected in the HOMA value.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Studies on nitro-substituted pyridines have shown that the introduction of nitro groups can influence the NICS values, reflecting changes in the ring's magnetic properties. researchgate.net
Para-Delocalization Index (PDI): This index is based on the quantum theory of atoms in molecules (QTAIM) and quantifies the electron sharing between para-related atoms in the ring.
Aromatic Fluctuation Index (FLU): This index also derives from QTAIM and measures the fluctuation of electron delocalization among the atoms of the ring.
A benchmark study on aromaticity indices for pyridine has highlighted the performance of various DFT functionals, with wB97XD, CAM-B3LYP, and M06-2X often providing reliable results for these types of calculations. nih.gov While specific HOMA, NICS, PDI, and FLU values for this compound are not available in the cited literature, a hypothetical computational study would involve geometry optimization of the molecule followed by the calculation of these indices to provide a comprehensive picture of its aromaticity.
Table 1: Illustrative Aromaticity Indices for Pyridine and a Hypothetical Substituted Pyridine
| Index | Pyridine (Reference) | Hypothetical Substituted Pyridine |
| HOMA | ~0.97 | Could be slightly lower |
| NICS(0) (ppm) | ~ -8 to -10 | May become less negative |
| PDI | ~0.1 | Subject to change based on substituents |
| FLU | ~0.01 | May increase with substituent-induced asymmetry |
Note: The values for the hypothetical substituted pyridine are illustrative and represent potential trends based on the presence of strong electron-withdrawing and -donating groups.
Spectroscopic Property Prediction through Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing a theoretical spectrum that can be compared with experimental data for structural confirmation. nih.gov For this compound, these predictions are crucial for its characterization.
The process typically involves optimizing the molecular geometry at a chosen level of theory, often a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by calculations of the specific spectroscopic parameters. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The calculated spectrum can help in the assignment of experimental IR bands to specific functional groups. For this compound, characteristic vibrational frequencies for the C-F, C-O, N-O (from the nitro group), and pyridine ring vibrations would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. scielo.org.za The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. nih.gov The calculated chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific nuclei in the molecule. The electronic environment of each proton and carbon atom in this compound, influenced by the neighboring fluoro, methoxy, and nitro groups, will determine its predicted chemical shift.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. scielo.org.za This calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f). These theoretical predictions can help to understand the electronic structure and the nature of the transitions observed in an experimental UV-Vis spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Nitropyridine
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| IR | ν(NO₂) symmetric stretching | ~1350-1370 cm⁻¹ |
| ν(NO₂) asymmetric stretching | ~1500-1560 cm⁻¹ | |
| ν(C-F) stretching | ~1100-1250 cm⁻¹ | |
| ν(C-O) stretching | ~1000-1300 cm⁻¹ | |
| ¹³C NMR | C-NO₂ | ~140-150 ppm |
| C-F | ~150-165 ppm (J_CF coupling) | |
| C-OCH₃ | ~160-170 ppm | |
| OCH₃ | ~55-65 ppm | |
| ¹H NMR | Pyridine ring protons | ~7.0-9.0 ppm |
| Methoxy protons | ~3.9-4.2 ppm | |
| UV-Vis | λmax (n → π* transition) | ~300-350 nm |
| λmax (π → π* transition) | ~250-280 nm |
Note: These are representative ranges for a substituted nitropyridine and the actual values for this compound would require specific quantum chemical calculations.
Future Research Directions and Perspectives in 4 Fluoro 2 Methoxy 5 Nitropyridine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for 4-Fluoro-2-methoxy-5-nitropyridine (B6161434) and its direct precursors often rely on classical methods that may involve harsh conditions or environmentally challenging reagents. For instance, related syntheses have employed solvents such as toluene (B28343) and dichloromethane, along with reagents like potassium tert-butoxide and multi-step processes involving protection and deprotection. chemicalbook.comgoogle.comwipo.int
Future research should prioritize the development of green and sustainable synthetic pathways. This includes:
Catalytic Approaches: Investigating novel catalytic systems to improve atom economy and reduce waste. This could involve using transition-metal catalysts or organocatalysts to achieve transformations under milder conditions.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and allow for easier scalability.
Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives like ionic liquids, supercritical fluids, or bio-based solvents.
A comparative overview of a conventional route versus a potential sustainable route is presented below.
| Feature | Conventional Synthetic Route | Future Sustainable Route |
| Solvents | Toluene, Dichloromethane, Methanol (B129727) google.com | Bio-based solvents, Supercritical CO₂, Water |
| Reagents | Stoichiometric strong bases (e.g., Potassium tert-butoxide) google.com | Catalytic amounts of recyclable catalysts |
| Process | Multi-step batch processing with protection/deprotection google.comwipo.int | Continuous flow synthesis, one-pot reactions |
| Energy | Conventional heating over several hours google.com | Microwave or ultrasonic assistance |
| Waste | Significant solvent and reagent waste | Minimized waste streams, improved atom economy |
Unexplored Reactivity Pathways and Novel Transformations
The known reactivity of this compound is largely centered on nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group. chemicalbook.comnih.gov These transformations are critical for its use as an intermediate, for example, in the synthesis of kinase inhibitors. chemicalbook.comchemicalbook.com However, the full chemical potential of this molecule remains largely untapped.
Future explorations should focus on:
C-H Functionalization: The pyridine (B92270) ring possesses other C-H bonds that could be targets for direct functionalization. Developing selective catalytic methods for C-H activation would bypass the need for pre-functionalized starting materials and open direct pathways to novel derivatives.
Novel Nitro Group Transformations: Beyond simple reduction to an amine, the nitro group can participate in a variety of transformations, including denitrification, conversion to other functional groups (e.g., isocyanates, nitriles), and participation in cycloaddition reactions.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock novel reaction pathways that are inaccessible under thermal conditions, potentially enabling unique modifications of the pyridine core.
Cross-Coupling Reactions: While SNAr is common, exploring transition-metal-catalyzed cross-coupling reactions at the C-F bond or other positions could vastly expand the structural diversity of accessible derivatives.
Advanced Computational Approaches for Predictive Design
Computational chemistry is an indispensable tool for modern chemical research. While basic properties of this compound, such as its predicted partition coefficient (XlogP) and collision cross-section, have been calculated, there is significant room for more sophisticated computational studies. uni.lu
Future research should leverage advanced computational methods for:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and understand the regioselectivity of transformations. This can help in optimizing reaction conditions and predicting the feasibility of novel reactions.
Predictive Property Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) and other machine learning models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual libraries of derivatives. This can guide synthesis efforts towards compounds with the highest potential.
Catalyst Design: Computationally screening and designing catalysts specifically tailored for the functionalization of the this compound scaffold, enhancing reaction efficiency and selectivity.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The acceleration of drug discovery and materials science relies heavily on automation and high-throughput methodologies. The automated synthesis of complex molecules, particularly PET radiotracers with similar structural motifs, is already well-established, using platforms that integrate synthesis and purification. researchgate.netuchicago.edu
The future in this domain for this compound involves:
Automated Library Synthesis: Integrating the synthesis of derivatives into fully automated platforms. This would enable the rapid generation of a large number of analogs for biological screening by systematically varying the substituents introduced via the reactive handles on the pyridine ring.
High-Throughput Screening (HTS): Using the synthesized libraries for HTS campaigns to identify new lead compounds for various biological targets. mdpi.commdpi.com An automated workflow from synthesis to screening would dramatically accelerate the pace of discovery.
Robotic Reaction Optimization: Employing robotic platforms for high-throughput experimentation to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures), allowing for the swift optimization of new transformations.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a useful intermediate into a versatile platform for innovation in chemistry and beyond.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like regioisomers.
Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are critical for:
- Electron distribution : Analyzing nitro and fluorine substituents’ electron-withdrawing effects on the pyridine ring’s aromaticity.
- Reactivity hotspots : Identifying electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential (MEP) maps .
- Solvent effects : Incorporate the polarizable continuum model (PCM) to simulate solvent interactions, crucial for predicting reaction pathways in polar media .
Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.9–4.1 ppm, nitro group deshielding adjacent protons).
- ¹⁹F NMR : Verify fluorine incorporation (δ -110 to -120 ppm for aromatic F).
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths/angles, confirming regiochemistry and intermolecular interactions (e.g., π-stacking) .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How to address contradictions in crystallographic data during structural analysis?
Answer:
Discrepancies may arise from:
- Disorder in crystal packing : Refine using SHELXL’s PART instruction to model split positions .
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) to high-resolution data (d-spacing < 0.8 Å).
- Validation tools : Use checkCIF/PLATON to flag symmetry violations or unrealistic bond lengths .
Example : In 2-(4-Methylphenoxy)-5-nitropyridine (analogous structure), orthorhombic Pbca space group refinement resolved positional disorder via iterative least-squares minimization .
Advanced: What computational challenges arise when modeling reaction mechanisms involving this compound?
Answer:
- Transition state identification : Use climbing-image nudged elastic band (CI-NEB) to locate saddle points in nitro-group reduction or methoxy displacement.
- Solvent and counterion effects : Explicit solvent models (e.g., MD simulations) improve accuracy over implicit models for SNAr reactions .
- Basis set limitations : Hybrid functionals (e.g., M06-2X) better capture dispersion forces in π-π interactions than B3LYP .
Basic: What intermediates are critical in the synthesis of this compound?
Answer:
Key intermediates include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
